Lipophilicity (cLogP) Differentiation vs. 4-Fluorophenyl Analog (CAS 894019-51-3)
The target compound, with a 3,4-dimethylphenyl substituent, is computed to have a higher partition coefficient (XLogP3-AA) compared to its direct 4-fluorophenyl analog (PubChem CID 18564466). The increased lipophilicity is a critical parameter for central nervous system (CNS) drug design where a higher logP value within an optimal range can enhance blood-brain barrier penetration, whereas the lower lipophilicity of the fluoro analog might favor peripheral restriction. This difference is significant for selecting a candidate for neuroinflammatory vs. peripheral inflammatory disease models [1].
| Evidence Dimension | Computed Octanol-Water Partition Coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.2 (Computed based on SMILES CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=C(C=C3)OC(F)F)C) |
| Comparator Or Baseline | 1-[4-(Difluoromethoxy)phenyl]-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea (PubChem CID 18564466); XLogP3-AA = 2.8 [1] |
| Quantified Difference | Δ XLogP3-AA = +0.4 (higher lipophilicity for the 3,4-dimethylphenyl analog) |
| Conditions | In silico prediction using XLogP3 3.0 algorithm as implemented in PubChem. |
Why This Matters
A 0.4 logP unit difference can significantly alter tissue distribution, off-target binding, and ADME profile, guiding selection of the compound with the optimal pharmacokinetic property for specific in vivo models.
- [1] PubChem Compound Summary for CID 18564466; 1-[4-(difluoromethoxy)phenyl]-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea; Computed Properties. View Source
